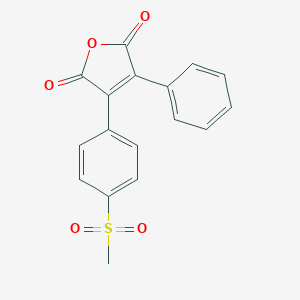

5-Keto Vioxx

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(4-methylsulfonylphenyl)-4-phenylfuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O5S/c1-23(20,21)13-9-7-12(8-10-13)15-14(16(18)22-17(15)19)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZJWBAPABMSII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30479644 | |

| Record name | 5-Keto Vioxx | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179175-15-6 | |

| Record name | 5-Keto Vioxx | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Hydroxyrofecoxib: Mechanism of Formation and Metabolic Fate

[1][2][3]

Executive Summary

The metabolic profiling of rofecoxib (Vioxx) reveals a complex dichotomy between cytosolic reduction and microsomal oxidation. While the major metabolic route involves the reduction of the furanone ring, the formation of 5-hydroxyrofecoxib represents a critical oxidative pathway catalyzed primarily by Cytochrome P450 enzymes.[1] This metabolite is not merely a clearance product; it exists in a dynamic equilibrium involving ring opening and "back-reduction" to the parent compound, a cycle that may contribute to the drug's extended half-life and unique pharmacokinetic profile. Furthermore, the oxidation at the C5 position is mechanistically linked to the formation of reactive maleic anhydride derivatives, which have been implicated in protein adduction and oxidative stress.

Structural Basis and Metabolic Susceptibility

Rofecoxib is chemically defined as 4-[4-(methylsulfonyl)phenyl]-3-phenyl-2(5H)-furanone .[2] The core pharmacophore is the central furanone (lactone) ring.

The C5 Reaction Center

The C5 position of the furanone ring is the primary site for oxidative attack. In the parent molecule, C5 is a methylene group (

-

Inductive Effects: Proximity to the electronegative lactone oxygen.

-

Hyperconjugation: Interaction with the adjacent

-system of the

The transformation to 5-hydroxyrofecoxib involves the conversion of this methylene group to a hemiacetal (

| Parameter | Rofecoxib (Parent) | 5-Hydroxyrofecoxib (Metabolite) |

| C5 Hybridization | ||

| Chemical Nature | Stable Lactone | Cyclic Hemiacetal / Lactol |

| Stability | High (Solid state) | Unstable; prone to ring opening |

| Key Reactivity | Electrophilic Michael acceptor | Precursor to Anhydride formation |

Enzymatic Mechanism of Formation

The formation of 5-hydroxyrofecoxib is an oxidative process, distinct from the cytosolic ketoreductase pathway that generates dihydro-metabolites.

Primary Catalysts

Research using human liver microsomes (HLM) and recombinant enzymes has identified the specific isoforms responsible for this biotransformation:

-

CYP3A4: The dominant catalyst, accounting for approximately 60% of the intrinsic clearance via this pathway.[1]

-

CYP1A2: A secondary catalyst, contributing approximately 30% .[1]

-

CYP2C9 / CYP2D6: Minimal to negligible contribution.[1]

Catalytic Cycle (P450-Mediated)

The reaction follows the canonical P450 radical rebound mechanism:

-

Substrate Binding: Rofecoxib binds to the active site of CYP3A4, positioning the C5-methylene group near the heme-iron oxidant.

-

Hydrogen Abstraction: The high-valent iron-oxo species (Compound I,

) abstracts a hydrogen atom from the C5 position.-

Intermediate: A carbon-centered radical is formed at C5 (

).

-

-

Oxygen Rebound: The hydroxyl radical bound to the iron recombines with the carbon radical.

-

Product: 5-hydroxyrofecoxib is released, regenerating the resting state of the enzyme.

-

Non-P450 Pathways

In liver S9 fractions (which contain both microsomes and cytosol), an NAD+-dependent oxidative pathway has also been observed.[3] This suggests that certain cytosolic dehydrogenases may also be capable of oxidizing the furanone ring, although the P450 route dominates in microsomal preparations.

The "Futile Cycle": Back-Reduction and Ring Opening

A critical feature of 5-hydroxyrofecoxib is its participation in a reversible metabolic loop.[4] Unlike typical Phase I metabolites that undergo conjugation and excretion, 5-hydroxyrofecoxib can be reverted to the parent drug.

Mechanism of Back-Reduction

In the presence of cytosolic fractions and NADPH, 5-hydroxyrofecoxib undergoes reduction back to rofecoxib.[3] This "futile cycle" (Parent

Ring Opening Equilibrium

As a lactol, 5-hydroxyrofecoxib exists in equilibrium with its acyclic tautomer, a

-

Closed Form: 5-hydroxy-2(5H)-furanone.[2]

-

Open Form: 4-hydroxy-4-[4-(methylsulfonyl)phenyl]-3-phenyl-but-2-enoic acid (or tautomer).

This instability complicates isolation and quantification, requiring careful control of pH during bioanalysis.

Downstream Toxicity: The Anhydride Link

The formation of 5-hydroxyrofecoxib is mechanistically linked to the idiosyncratic toxicity observed with rofecoxib.

The Maleic Anhydride Hypothesis: Oxidative metabolism at the C5 and C4 positions can lead to the formation of a 3,4-disubstituted maleic anhydride . This species is highly electrophilic and reactive toward nucleophilic amino acid residues (e.g., lysine, cysteine) on proteins.

-

Pathway: Rofecoxib

5-Hydroxyrofecoxib -

Consequence: Protein adduction, hapten formation, and potential immunotoxicity.

Visualization of Metabolic Pathways

The following diagram illustrates the oxidative formation of 5-hydroxyrofecoxib, its equilibrium with the ring-opened form, and the competing reductive pathways.

Caption: Metabolic divergence of Rofecoxib showing the oxidative CYP-mediated pathway to 5-hydroxyrofecoxib and the reversible nature of this transformation.

Experimental Protocols

In Vitro Synthesis and Identification

To study the formation kinetics of 5-hydroxyrofecoxib, the following protocol utilizing Human Liver Microsomes (HLM) is recommended. This system isolates the oxidative pathway from the cytosolic reductases.

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

NADPH Generating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Phosphate Buffer (100 mM, pH 7.4).

-

Rofecoxib Stock (10 mM in DMSO).

Workflow:

-

Preparation: Dilute HLM to a final concentration of 0.5 mg/mL in phosphate buffer.

-

Pre-incubation: Add Rofecoxib (final conc. 10

M) and pre-incubate at 37°C for 5 minutes. -

Initiation: Add NADPH generating system to initiate the reaction.

-

Incubation: Incubate at 37°C with shaking.

-

Timepoints: 0, 5, 10, 20, 30, 60 min.

-

-

Termination: Quench aliquots with ice-cold Acetonitrile (containing internal standard, e.g., Warfarin) in a 1:1 ratio.

-

Processing: Centrifuge at 10,000 x g for 10 min to pellet proteins. Collect supernatant.

-

Analysis: Analyze via LC-MS/MS.

LC-MS/MS Parameters for Detection

Due to the polarity change at C5, 5-hydroxyrofecoxib elutes earlier than the parent on reverse-phase columns.

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 5 min |

| Ionization | ESI Positive Mode |

| MRM Transition (Parent) | |

| MRM Transition (5-OH) |

Critical Note on Stability: Samples should be analyzed immediately or stored at -80°C. The equilibrium with the ring-opened acid is pH-dependent; maintaining a slightly acidic pH in the mobile phase helps stabilize the lactone form during chromatography.

References

-

Metabolism of rofecoxib in vitro using human liver subcellular fractions. Source: Drug Metabolism and Disposition (PubMed) URL:[Link] Context: Defines the role of CYP3A4/1A2 in 5-hydroxy formation and the cytosolic back-reduction.

-

Mechanistic studies on the reversible metabolism of rofecoxib to 5-hydroxyrofecoxib. Source: Drug Metabolism and Disposition (PubMed) URL:[Link] Context: Establishes the "futile cycle" and the use of stable isotopes to track ring opening.

-

Mechanism of the solution oxidation of rofecoxib under alkaline conditions. Source: Pharmaceutical Research (PubMed) URL:[Link] Context: details the chemical mechanism of oxidation at C5 and anhydride formation.

-

A biological rationale for the cardiotoxic effects of rofecoxib. Source: Journal of Clinical Investigation (PubMed) URL:[Link] Context: Links the oxidative metabolism and maleic anhydride formation to observed toxicity.[5]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. 5-Hydroxyrofecoxib | C17H14O5S | CID 9973893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Metabolism of rofecoxib in vitro using human liver subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanistic studies on the reversible metabolism of rofecoxib to 5-hydroxyrofecoxib in the rat: evidence for transient ring opening of a substituted 2-furanone derivative using stable isotope-labeling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A biological rationale for the cardiotoxic effects of rofecoxib: comparative analysis with other COX-2 selective agents and NSAids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Rofecoxib Metabolites: A Technical Guide for Researchers

Abstract

Rofecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, was withdrawn from the market due to concerns over cardiovascular toxicity. While the parent drug's pharmacology is well-characterized, the biological activities of its metabolites are often summarily dismissed as "inactive." This guide provides an in-depth technical exploration of the biological landscape of rofecoxib's major metabolites. We will delve into their known interactions with COX enzymes, scrutinize the experimental methodologies used to determine their activity, and explore potential off-target effects that may contribute to the overall pharmacological and toxicological profile of rofecoxib. This document is intended for researchers, scientists, and drug development professionals seeking a nuanced understanding of the metabolic fate and activity of this once-prominent NSAID.

Introduction: Beyond the Parent Compound

The withdrawal of rofecoxib (Vioxx) serves as a stark reminder of the complexities of drug action and metabolism. While rofecoxib is a potent and selective inhibitor of COX-2, its journey in the body results in the formation of several metabolites.[1] The prevailing understanding is that these metabolites are pharmacologically inactive, at least with respect to COX inhibition.[1][2][3] However, for the diligent researcher and drug developer, a declaration of "inactive" warrants deeper investigation. What are the thresholds of this inactivity? Were other potential biological targets assessed? Could these metabolites, even if weak in their primary target engagement, contribute to off-target effects, particularly the adverse cardiovascular events that led to rofecoxib's downfall?[4] This guide will address these critical questions, providing a comprehensive overview of the biological activities of rofecoxib's metabolites and the experimental frameworks for their evaluation.

Metabolic Pathways of Rofecoxib: A Multi-faceted Transformation

Rofecoxib undergoes extensive hepatic metabolism, primarily through reduction by cytosolic enzymes, with less than 1% of the parent drug excreted unchanged in the urine.[3] The principal metabolic pathways involve both reduction and oxidation.

The major metabolites identified in humans are:

-

Cis- and Trans-dihydro-dihydroxy-rofecoxib (DHD) derivatives: These are the most abundant metabolites, formed through the reduction of the furanone ring.

-

5-hydroxyrofecoxib: This metabolite results from the oxidation of the phenyl ring.[5]

-

Glucuronide conjugates: The hydroxylated metabolites can be further conjugated with glucuronic acid for excretion.[5]

The formation of these metabolites is a critical aspect of rofecoxib's disposition and clearance.

Figure 1: Simplified metabolic pathway of rofecoxib.

Cyclooxygenase (COX) Inhibition Profile of Rofecoxib Metabolites

The primary mechanism of action of rofecoxib is the selective inhibition of the COX-2 isoenzyme.[1] Consequently, a key question is whether its metabolites retain this activity.

Evidence for Lack of Significant COX Inhibition

Studies utilizing in vitro whole blood assays have consistently demonstrated that the major human metabolites of rofecoxib do not significantly inhibit either COX-1 or COX-2.[2] In these assays, the metabolites were tested for their ability to suppress prostaglandin E2 (PGE2) production (a marker of COX-2 activity) and thromboxane B2 (TXB2) synthesis (a marker of COX-1 activity). The results indicated that at physiologically relevant concentrations, the metabolites exhibited negligible inhibitory effects on either isoenzyme.[2]

Table 1: COX Inhibitory Activity of Rofecoxib and its Metabolites

| Compound | Target | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |

| Rofecoxib | COX-1 | 18.8 ± 0.9 | 36 | [6] |

| COX-2 | 0.53 ± 0.02 | [6] | ||

| Major Metabolites | COX-1 | >100 (estimated) | Not applicable | [2] |

| COX-2 | >100 (estimated) | Not applicable | [2] |

IC50 values for metabolites are estimated based on reports of no significant inhibition.

The causality behind this lack of activity lies in the structural modifications that occur during metabolism. The reduction of the furanone ring to form the dihydro-dihydroxy derivatives and the hydroxylation of the phenyl ring likely alter the molecule's conformation and its ability to bind to the active site of the COX enzymes.

Experimental Protocols for Assessing COX Inhibition

To ensure the trustworthiness and reproducibility of findings, it is imperative to employ robust and well-validated experimental protocols. The following outlines key methodologies for evaluating the COX inhibitory activity of NSAID metabolites.

In Vitro Whole Blood Assay

The human whole blood assay is a highly regarded method for assessing COX-1 and COX-2 inhibition as it closely mimics the physiological environment.[7]

Principle: This assay measures the production of prostaglandins from endogenous arachidonic acid in whole blood. COX-1 activity is typically assessed by measuring the production of thromboxane B2 (TXB2) during blood clotting. COX-2 activity is induced by stimulating whole blood with an inflammatory agent like lipopolysaccharide (LPS), and the subsequent production of prostaglandin E2 (PGE2) is measured.

Step-by-Step Methodology:

-

Blood Collection: Draw fresh venous blood from healthy, drug-free volunteers into heparinized tubes.

-

Compound Incubation: Aliquot the blood into tubes containing various concentrations of the test compound (e.g., rofecoxib metabolite) or vehicle control.

-

COX-2 Induction (for COX-2 assay): Add lipopolysaccharide (LPS) to the designated tubes to induce COX-2 expression and activity. Incubate for a specified period (e.g., 24 hours) at 37°C.

-

COX-1 Activity (for COX-1 assay): Allow the blood in the designated tubes to clot at 37°C for a defined time (e.g., 1 hour) to stimulate platelet COX-1 activity.

-

Sample Processing: Centrifuge the samples to separate the plasma (for COX-2 assay) or serum (for COX-1 assay).

-

Prostaglandin Measurement: Quantify the levels of PGE2 and TXB2 in the plasma/serum using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Calculate the percent inhibition of PGE2 and TXB2 production at each concentration of the test compound and determine the IC50 values.

Figure 2: Workflow for the in vitro whole blood COX inhibition assay.

Cell-Based Prostaglandin E2 Assay

Cell-based assays provide a more controlled environment to study the effects of compounds on specific cell types.

Principle: This assay utilizes a cell line that expresses COX-2 (e.g., A549 human lung carcinoma cells) to measure the inhibition of PGE2 production.

Step-by-Step Methodology:

-

Cell Culture: Culture A549 cells to near confluence in appropriate media.

-

Compound Treatment: Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specified time.

-

Stimulation: Add a pro-inflammatory stimulus, such as interleukin-1β (IL-1β), to induce COX-2 expression and PGE2 synthesis.

-

Supernatant Collection: After a defined incubation period, collect the cell culture supernatant.

-

PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using an ELISA kit or LC-MS/MS.

-

Data Analysis: Determine the IC50 value for the inhibition of PGE2 production.

Beyond COX Inhibition: Exploring Alternative Biological Activities

The lack of direct COX inhibition by rofecoxib metabolites does not preclude them from having other biological effects that could contribute to the drug's overall profile. The cardiovascular risks associated with rofecoxib have spurred investigations into alternative mechanisms.

The 20-HETE Pathway: A Potential Link to Cardiovascular Events

A compelling area of research involves the interaction of rofecoxib with the metabolism of arachidonic acid via pathways other than COX. One such pathway leads to the formation of 20-hydroxyeicosatetraenoic acid (20-HETE), a potent vasoconstrictor.

Key Findings:

-

Chronic administration of rofecoxib in a murine model led to a significant increase in the blood levels of 20-HETE.[8]

-

This increase in 20-HETE correlated with a shortened tail bleeding time, suggesting a prothrombotic effect.[8]

-

Further in vitro studies indicated that rofecoxib can increase the production of 20-HETE.[8]

While these studies focused on the parent drug, the potential for rofecoxib's metabolites to influence this pathway warrants further investigation. It is plausible that the metabolites, while not inhibiting COX, could interact with the enzymes responsible for 20-HETE synthesis or degradation.

Figure 3: Potential influence of rofecoxib on the 20-HETE pathway.

Oxidative Stress

The chemical structure of rofecoxib and its metabolism could potentially contribute to oxidative stress. The formation of reactive intermediates during metabolic processes can lead to cellular damage and has been implicated in the cardiotoxicity of some drugs. While direct evidence linking rofecoxib metabolites to oxidative stress is limited, it remains a plausible area for future research.

Conclusion and Future Directions

The biological activity of rofecoxib metabolites is a subject that extends beyond a simple "active" or "inactive" designation. While current evidence strongly suggests that the major metabolites of rofecoxib are not significant inhibitors of COX-1 or COX-2, the in-depth technical understanding required by drug development professionals necessitates a broader perspective.

Key Takeaways:

-

The primary metabolites of rofecoxib, the cis- and trans-dihydro-dihydroxy derivatives and 5-hydroxyrofecoxib, are considered inactive as COX inhibitors based on robust in vitro assays.

-

The lack of COX inhibitory activity is likely due to structural changes during metabolism that prevent effective binding to the enzyme's active site.

-

Alternative biological activities, particularly the influence on the 20-HETE pathway, may play a role in the overall pharmacological and toxicological profile of rofecoxib and warrant further investigation for its metabolites.

Future research should focus on elucidating the potential off-target effects of rofecoxib metabolites, including their interaction with other enzyme systems and their potential to induce oxidative stress. A comprehensive understanding of the complete metabolic and pharmacological profile of a drug, including its seemingly "inactive" metabolites, is crucial for ensuring drug safety and efficacy.

References

-

Chan, C. C., et al. (1999). Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. Journal of Pharmacology and Experimental Therapeutics, 290(2), 551-560. [Link]

-

Ehrich, E. W., et al. (1999). Characterization of rofecoxib as a cyclooxygenase-2 isoform inhibitor and demonstration of analgesia in the dental pain model. Clinical Pharmacology & Therapeutics, 65(3), 336-347. [Link]

-

Kaur, J., et al. (2016). Rofecoxib-induced hepatotoxicity: A forgotten complication of the coxibs. Journal of Clinical and Experimental Hepatology, 6(2), 143-146. [Link]

-

Nicoll, R., et al. (2000). Synthesis, characterization, and activity of metabolites derived from the cyclooxygenase-2 inhibitor rofecoxib (MK-0966, Vioxx). Bioorganic & Medicinal Chemistry Letters, 10(18), 2125-2128. [Link]

-

Riendeau, D., et al. (1997). A single-step, radioactive assay for cyclooxygenase-1 and -2. Analytical Biochemistry, 254(1), 133-139. [Link]

-

Saeed, S. A., et al. (2001). Rofecoxib: an update on physicochemical, pharmaceutical, pharmacodynamic and pharmacokinetic aspects. Expert Opinion on Investigational Drugs, 10(6), 1147-1162. [Link]

-

Theken, K. N., et al. (2009). Metabolic profiling of murine plasma reveals an unexpected biomarker in rofecoxib-mediated cardiovascular events. Proceedings of the National Academy of Sciences of the United States of America, 106(28), 11594-11599. [Link]

-

Halpin, R. A., et al. (2000). The absorption, distribution, metabolism and excretion of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in rats and dogs. Drug Metabolism and Disposition, 28(9), 1043-1052. [Link]

-

PubChem. (n.d.). Rofecoxib. National Center for Biotechnology Information. [Link]

-

Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB Journal, 18(7), 790-804. [Link]

-

Patrignani, P., et al. (1994). Differential effects of non-steroidal anti-inflammatory drugs on prostaglandin production in healthy human volunteers. The Journal of Clinical Investigation, 94(3), 1198-1205. [Link]

-

Grosser, T., et al. (2006). Cellular and systemic mechanisms of cox-2 inhibitors: implications for clinical development. The Journal of Clinical Pharmacology, 46(8), 842-851. [Link]

-

Wikipedia. (2023). Rofecoxib. [Link]

-

Patrono, C., & Baigent, C. (2014). Cardiovascular effects of cyclooxygenase-2 inhibitors: a mechanistic and clinical perspective. British Journal of Clinical Pharmacology, 78(1), 1-10. [Link]

-

Laufer, S. (2007). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 407, 107-116. [Link]

-

Martínez-González, J., & Badimon, L. (2007). Mechanisms underlying the cardiovascular effects of COX-inhibition: benefits and risks. Current Pharmaceutical Design, 13(22), 2215-2227. [Link]

-

Scott, D. A., & Mehlisch, D. R. (2001). Rofecoxib: clinical pharmacology and clinical experience. Clinical Therapeutics, 23(1), 1-21. [Link]

-

Capone, M. L., et al. (2007). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. British Journal of Pharmacology, 152(5), 751-760. [Link]

-

Liu, X., et al. (2021). Metabolomic and Non-Steroidal Anti-Inflammatory Drugs. Metabolites, 11(10), 682. [Link]

- Shasun Chemicals and Drugs Ltd. (2005). Process for the manufacture of rofecoxib.

-

Wikipedia. (2023). Nonsteroidal anti-inflammatory drug. [Link]

-

ResearchGate. (n.d.). In-vitro COX-1 and COX-2 enzyme inhibition assay of compounds 8, 10, 12, and 6 a–6 t. [Link]

-

ResearchGate. (n.d.). TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac, and indomethacin in human whole blood COX-1 and COX-2 assays. [Link]

-

ResearchGate. (n.d.). Rofecoxib [Vioxx, MK-0966; 4-(4-Methylsulfonylphenyl)-3- phenyl-2-(5H)-furanone]: A Potent and Orally Active Cyclooxygenase-2 Inhibitor. Pharmacological and Biochemical Profiles. [Link]

-

ResearchGate. (n.d.). Comparative Inhibitory Activity of Rofecoxib, Meloxicam, Diclofenac, Ibuprofen, and Naproxen on COX‐2 versus COX‐1 in Healthy Volunteers. [Link]

-

ResearchGate. (n.d.). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. [Link]

-

MDPI. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. [Link]

-

MDPI. (2021). Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review. [Link]

-

MDPI. (2020). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. [Link]

-

Encyclopedia.pub. (2022). Metabolomic and Non-Steroidal Anti-Inflammatory Drugs. [Link]

-

PubMed. (2014). Cardiovascular risk associated with celecoxib or etoricoxib: a meta-analysis of randomized controlled trials which adopted comparison with placebo or naproxen. [Link]

-

PubMed Central (PMC). (2019). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. [Link]

-

PubMed Central (PMC). (2018). Cardiovascular safety of celecoxib in rheumatoid arthritis and osteoarthritis patients: A systematic review and meta-analysis. [Link]

-

PubMed Central (PMC). (2010). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. [Link]

-

RSC Publishing. (2016). Dissecting the reaction of Phase II metabolites of ibuprofen and other NSAIDS with human plasma protein. [Link]

-

RSC Publishing. (2023). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. [Link]

-

PubMed Central (PMC). (2010). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]

Sources

- 1. Rofecoxib: an update on physicochemical, pharmaceutical, pharmacodynamic and pharmacokinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, and activity of metabolites derived from the cyclooxygenase-2 inhibitor rofecoxib (MK-0966, Vioxx) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rofecoxib | C17H14O4S | CID 5090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Rofecoxib - Wikipedia [en.wikipedia.org]

- 5. The absorption, distribution, metabolism and excretion of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic profiling of murine plasma reveals an unexpected biomarker in rofecoxib-mediated cardiovascular events - PMC [pmc.ncbi.nlm.nih.gov]

Mechanistic Profiling of Rofecoxib Biotransformation: The 5-Hydroxyrofecoxib Pathway

[1][2][3][4]

Executive Summary: Beyond Standard Clearance

In the pharmacological history of COX-2 inhibitors, Rofecoxib (Vioxx) presents a unique metabolic profile that defies standard CYP450-centric clearance models.[1] While the primary clearance mechanism involves cytosolic reduction to dihydro-derivatives, the formation of 5-hydroxyrofecoxib represents a critical, complex, and reversible metabolic pathway.[1]

This guide focuses exclusively on the technical characterization of the Rofecoxib

Mechanistic Enzymology

The conversion of Rofecoxib to 5-hydroxyrofecoxib is an oxidative process (hydroxylation of the furanone ring), occurring via two distinct subcellular mechanisms. This bifurcation is critical for in vitro assay design.

The Dual-Oxidative Pathway

Experimental data confirms that 5-hydroxylation is not solely a microsomal (CYP) event but also occurs in the cytosol via a non-P450 mechanism.[1]

| Pathway Location | Cofactor Requirement | Primary Enzyme(s) | Mechanism |

| Microsomal | NADPH | CYP3A4 (Major), CYP1A2 (Minor) | Carbon hydroxylation at the C-5 position of the furanone ring.[1] |

| Cytosolic | NAD+ | Cytosolic Dehydrogenases (Putative) | Non-P450 oxidative attack; distinct from the reductive clearance pathway.[1] |

The "Futile Cycle" (Back-Reduction)

A defining feature of this pathway is its reversibility. 5-hydroxyrofecoxib (a lactol) is chemically unstable and exists in equilibrium with its ring-opened hydroxy-acid form.[1] In the presence of cytosolic reductases and NADPH, 5-hydroxyrofecoxib is efficiently back-reduced to the parent Rofecoxib.[2][1][3]

Clinical Consequence: This cycling (Parent

Pathway Visualization

The following diagram illustrates the equilibrium and the divergence between the reversible 5-hydroxy pathway and the irreversible dihydro-clearance pathway.

Figure 1: The metabolic bifurcation of Rofecoxib, highlighting the reversible 5-hydroxy pathway and the futile cycle contributing to extended pharmacokinetics.[1]

Experimental Protocols: In Vitro Characterization[3]

To accurately study this pathway, researchers must isolate the specific subcellular fractions.[1] Standard "S9" incubations are insufficient for mechanistic resolution because they blend the opposing oxidative (formation) and reductive (back-conversion) activities.[1]

Protocol A: Differential Subcellular Fractionation Assay

Objective: To distinguish CYP-mediated formation from cytosolic formation and back-reduction.[1]

Reagents & Setup

-

Test Article: Rofecoxib (10 µM final concentration).

-

Systems:

-

Cofactors: NADPH (1 mM) and NAD+ (1 mM).[1]

-

Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM

.[1]

Step-by-Step Workflow

-

Preparation: Thaw HLM and HLC on ice. Dialyze HLC if endogenous cofactor interference is suspected.[1]

-

Incubation Matrix Setup: Prepare four reaction vessels:

-

Initiation: Pre-incubate at 37°C for 5 mins. Start reaction by adding the specific cofactor.[1]

-

Sampling: Aliquot 100 µL at

min. -

Termination: Quench immediately with 300 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).

-

Extraction: Vortex (10 min), Centrifuge (4000g, 10 min, 4°C). Inject supernatant onto LC-MS/MS.[1]

Data Interpretation Logic

Quantitative Data Summary

The following kinetic parameters summarize the relative contributions of specific enzymes to the 5-hydroxylation pathway (oxidative) versus the clearance pathway (reductive).

| Enzyme System | Reaction Type | Relevance | ||

| CYP3A4 (Recombinant) | Oxidation ( | ~25.0 | High | Primary driver of 5-OH formation in microsomes.[1] |

| CYP1A2 (Recombinant) | Oxidation ( | >50.0 | Low | Minor contributor.[1] |

| Cytosolic Reductase | Reduction ( | ~10-15 | Very High | Major Clearance Route. Competes with 5-OH formation.[1] |

| UGT2B15 | Conjugation (5-OH | 16.1 | 286 | Rapid elimination of the 5-OH intermediate.[1] |

Note: Data derived from Halpin et al. (2000, 2002) and Baillie et al. (2001).[1]

Technical Implications for Drug Development[3]

Interspecies Scaling Risks

The 5-hydroxyrofecoxib pathway exhibits significant species divergence.[1]

-

Rats: High rate of 5-hydroxylation and subsequent back-reduction.[1] The "futile cycle" is very active, leading to significant enterohepatic recirculation.[1]

-

Humans: The pathway exists but is quantitatively less dominant than in rats.[1][4] However, the reversibility remains a key factor in the drug's long half-life (

).[1] -

Dogs: Show distinct excretion patterns (renal vs biliary) compared to rats.[1][5]

Synthesis of Standards

Studying this pathway requires the synthesis of 5-hydroxyrofecoxib .[1]

References

-

Halpin, R. A., et al. (2000).[6][1][4][5] The absorption, distribution, metabolism and excretion of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in rats and dogs.[1][5] Drug Metabolism and Disposition, 28(10), 1244-1254.[1][5]

-

Baillie, T. A., et al. (2001).[6][1] Mechanistic studies on the reversible metabolism of rofecoxib to 5-hydroxyrofecoxib in the rat.[6][1] Drug Metabolism and Disposition, 29(12), 1614-1628.[6][1]

-

Halpin, R. A., et al. (2002).[1][4] Metabolism of rofecoxib in vitro using human liver subcellular fractions.[2][1] Drug Metabolism and Disposition, 30(10).[1]

-

Nicoll-Griffith, D. A., et al. (1999).[1] Stereoselective metabolism of the COX-2 inhibitor rofecoxib.[1] Drug Metabolism and Disposition.[2][6][1][3][5][7][8]

Sources

- 1. Rofecoxib - Wikipedia [en.wikipedia.org]

- 2. Metabolism of rofecoxib in vitro using human liver subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rofecoxib | C17H14O4S | CID 5090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The absorption, distribution, metabolism and excretion of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanistic studies on the reversible metabolism of rofecoxib to 5-hydroxyrofecoxib in the rat: evidence for transient ring opening of a substituted 2-furanone derivative using stable isotope-labeling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rofecoxib: an update on physicochemical, pharmaceutical, pharmacodynamic and pharmacokinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

In Vitro Characterization of 5-Hydroxyrofecoxib: Metabolic Stability, Interconversion Dynamics, and Activity Profiling

Executive Summary

This technical guide outlines the in vitro assessment strategies for 5-hydroxyrofecoxib , the primary oxidative metabolite of the selective COX-2 inhibitor, rofecoxib. Unlike stable end-stage metabolites, 5-hydroxyrofecoxib represents a transient, redox-sensitive intermediate capable of interconversion back to the parent drug or irreversible oxidation to 5-carboxyrofecoxib.

Understanding this metabolite is critical for retrospective toxicological analysis and "futile cycle" metabolism modeling. This guide prioritizes mechanistic clarity, detailing the CYP3A4-mediated formation, cytosolic reduction, and analytical capture of this unstable furanone derivative.

Part 1: Chemical Identity & Mechanistic Context

5-hydroxyrofecoxib is formed via the hydroxylation of the 5-position on the furanone ring of rofecoxib.[1] This position is chemically labile; the metabolite exists in equilibrium between the closed lactone ring (5-hydroxyrofecoxib) and the ring-opened hydroxy acid form, particularly under basic conditions or specific enzymatic catalysis.

The Metabolic "Toggle" Switch

The defining characteristic of 5-hydroxyrofecoxib is its participation in a reversible metabolic loop.

-

Oxidation (Forward): Hepatic CYP3A4 hydroxylates rofecoxib.

-

Reduction (Reverse): Cytosolic reductases can reduce the hydroxyl group back to the parent molecule.

-

Clearance (Exit): The intermediate is further oxidized to the stable, inactive 5-carboxyrofecoxib or glucuronidated.

Visualization: The Rofecoxib-Metabolite Axis

The following diagram illustrates the dynamic relationship between the parent drug and its 5-hydroxy metabolite.

Figure 1: The metabolic toggle between Rofecoxib and 5-Hydroxyrofecoxib, showing the critical CYP3A4 oxidation and cytosolic reduction pathways.[1][2]

Part 2: Metabolic Stability & Reaction Phenotyping

To isolate the kinetics of 5-hydroxyrofecoxib, one must decouple the oxidative and reductive pathways. The following protocols use subcellular fractions to distinguish these mechanisms.

Protocol A: Oxidative Formation Kinetics (Microsomal)

Objective: Determine

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3.3 mM

. -

Inhibitor (Optional): Ketoconazole (1 µM) to confirm CYP3A4 specificity.

Workflow:

-

Pre-incubation: Mix HLM (final conc. 0.5 mg/mL) with buffer and Rofecoxib (range 1–100 µM) at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately dispense into 150 µL ice-cold acetonitrile (ACN) containing Internal Standard (IS). Note: Acidifying the quench (0.1% formic acid) helps stabilize the lactone ring.

-

Processing: Centrifuge at 4000g for 10 min; analyze supernatant via LC-MS/MS.

Protocol B: Reductive Stability (Cytosolic)

Objective: Assess the "back-conversion" of synthesized 5-hydroxyrofecoxib to rofecoxib.

Key Difference: Use Human Liver Cytosol instead of microsomes.

-

Substrate: Synthesized 5-hydroxyrofecoxib (10 µM).

-

Cofactor: NADPH is still required for many reductases, but NADH may also be tested.

-

Observation: Monitor the appearance of Rofecoxib (m/z 315) and the disappearance of 5-hydroxyrofecoxib (m/z 331).

Data Interpretation Table:

| Parameter | Microsomes (Oxidative) | Cytosol (Reductive) | Biological Implication |

|---|---|---|---|

| Primary Metabolite | 5-Hydroxyrofecoxib | Rofecoxib | Futile cycling extends half-life. |

| Cofactor Dep. | NADPH | NADPH/NADH | Redox state of hepatocyte influences clearance. |

| Inhibitor Sensitivity | Ketoconazole (High) | Ruthenium Red (Low) | Confirms CYP3A4 vs. Reductase role. |

Part 3: Pharmacodynamics (Activity Profiling)

While rofecoxib is a potent COX-2 inhibitor, the 5-hydroxy metabolite is generally considered to have significantly reduced potency. However, verification is required to ensure it does not contribute to off-target toxicity or COX-1 inhibition (gastric/platelet effects).

Protocol: Human Whole Blood COX Inhibition Assay

This system is superior to purified enzyme assays as it accounts for plasma protein binding (PPB), which is high for coxibs (>95%).

Experimental Setup:

-

Blood Source: Fresh heparinized human whole blood (healthy donors, no NSAIDs for 14 days).

-

Compound Preparation: Serial dilutions of 5-hydroxyrofecoxib (0.01 µM to 100 µM).

-

Control: Rofecoxib (Positive Control).

-

Assay Arms:

-

COX-1 Arm (Platelet Activity):

-

Aliquot 500 µL blood + 2 µL vehicle/drug.

-

Incubate 60 min at 37°C (allow clotting).

-

Centrifuge and measure Thromboxane B2 (TXB2) in serum via ELISA/LC-MS.

-

Logic: Platelets express only COX-1; clotting triggers TXB2 release.

-

-

COX-2 Arm (Monocyte Activity):

-

Aliquot 500 µL blood + 10 µg/mL LPS (Lipopolysaccharide) + 2 µL vehicle/drug.

-

Incubate 24 hours at 37°C.

-

Centrifuge and measure Prostaglandin E2 (PGE2) in plasma.

-

Logic: LPS induces COX-2 expression in leukocytes.

-

Acceptance Criteria for Inactivity:

- (COX-2) for 5-hydroxyrofecoxib should be >10-fold higher than Rofecoxib.

- (COX-1) should remain >100 µM to confirm safety (lack of gastric irritancy).

Part 4: Analytical Methodologies (LC-MS/MS)

Detection of 5-hydroxyrofecoxib requires careful chromatographic separation from the parent drug and the hydroxy-acid ring-opened form.

Instrumentation & Conditions

-

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 4 minutes.

Mass Spectrometry Parameters (MRM)

Rofecoxib and its metabolites ionize well in Positive ESI mode due to the sulfone and lactone moieties.

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Notes |

| Rofecoxib | 315.1 | 233.1 | 25 | Loss of methylsulfonyl. |

| 5-OH-Rofecoxib | 331.1 | 233.1 | 28 | Hydroxylation adds +16 Da. |

| Internal Std | 319.1 | 237.1 | 25 | Deuterated Rofecoxib-d4. |

Analytical Workflow Diagram

The following DOT diagram visualizes the sample preparation and decision logic for analyzing these unstable samples.

Figure 2: Analytical workflow emphasizing rapid quenching and cold handling to prevent non-enzymatic degradation of 5-hydroxyrofecoxib.

References

-

Baillie, T. A., et al. (2001). Mechanistic studies on the reversible metabolism of rofecoxib to 5-hydroxyrofecoxib in the rat.[1] Drug Metabolism and Disposition.[3][4][5] Link

-

Nicoll-Griffith, D. A., et al. (2000). Metabolism of rofecoxib in vitro using human liver subcellular fractions.[2] Drug Metabolism and Disposition.[3][4][5] Link

-

Zhang, J. Y., et al. (2003).[6] Development and validation of an automated SPE-LC-MS/MS assay for valdecoxib and its hydroxylated metabolite in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link

-

FDA Center for Drug Evaluation and Research. (1999). Vioxx (Rofecoxib) Clinical Pharmacology and Biopharmaceutics Review. FDA.gov. Link

-

Halpin, R. A., et al. (2002). The metabolism and excretion of rofecoxib in humans. Drug Metabolism and Disposition.[3][4][5] Link

Sources

- 1. Mechanistic studies on the reversible metabolism of rofecoxib to 5-hydroxyrofecoxib in the rat: evidence for transient ring opening of a substituted 2-furanone derivative using stable isotope-labeling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of rofecoxib in vitro using human liver subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nuvisan.com [nuvisan.com]

- 4. researchgate.net [researchgate.net]

- 5. longdom.org [longdom.org]

- 6. Development and validation of an automated SPE-LC-MS/MS assay for valdecoxib and its hydroxylated metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology of Vioxx (Rofecoxib) Metabolites

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

Rofecoxib (Vioxx), a selective cyclooxygenase-2 (COX-2) inhibitor, was withdrawn from the market due to concerns over cardiovascular toxicity. While the parent drug's pharmacology is well-documented, a comprehensive understanding of its metabolites is crucial for a complete toxicological and pharmacological profile. This guide provides an in-depth technical examination of the metabolic pathways of rofecoxib and the pharmacological activities of its major metabolites. We will delve into the enzymatic processes governing its transformation, the established (or lack of) activity of its metabolic products at cyclooxygenase enzymes, and explore the leading hypotheses regarding the role of these metabolites in the adverse cardiovascular events associated with Vioxx. This document is intended to be a valuable resource for researchers in pharmacology, toxicology, and drug development, providing both foundational knowledge and practical insights into the study of drug metabolites.

Introduction: The Rise and Fall of a COX-2 Selective Inhibitor

Rofecoxib was a nonsteroidal anti-inflammatory drug (NSAID) developed for its selective inhibition of COX-2, an enzyme induced during inflammation to produce prostaglandins that mediate pain and inflammation.[1][2] This selectivity was designed to spare the gastrointestinal-protective functions of the constitutively expressed COX-1 isoenzyme, thereby reducing the risk of ulcers and bleeding associated with non-selective NSAIDs.[2] Vioxx gained widespread clinical use for osteoarthritis, rheumatoid arthritis, and acute pain conditions.[3] However, long-term use was associated with an increased risk of heart attack and stroke, leading to its voluntary withdrawal from the market in 2004.[4][5][6] This event underscored the importance of understanding the complete pharmacology of a drug, including the potential contributions of its metabolites to both efficacy and toxicity.

Metabolic Fate of Rofecoxib: A Dual-Pathway Transformation

Rofecoxib undergoes extensive hepatic metabolism in humans, with less than 1% of the parent drug excreted unchanged in the urine.[7][8] The metabolism of rofecoxib is complex, involving both oxidative and reductive pathways.[3] The primary metabolic products are the cis- and trans-dihydro derivatives of rofecoxib, which account for almost 56% of the recovered radioactivity in urine, and a glucuronide conjugate of the 5-hydroxy derivative, which accounts for an additional 8.8% of the dose.[3]

Reductive Pathway: The Role of Cytosolic Reductases

The major metabolic route for rofecoxib involves reduction of the furanone ring, a process primarily mediated by cytosolic reductases.[1][2][3] This pathway leads to the formation of cis- and trans-3,4-dihydro-rofecoxib (dihydrodiols). While the general class of enzymes has been identified, the specific cytosolic reductase isoenzymes responsible for this biotransformation in humans have not been fully elucidated in the available literature.

Oxidative Pathway: Cytochrome P450-Mediated Hydroxylation

In addition to reduction, rofecoxib is also metabolized via oxidation, primarily to 5-hydroxyrofecoxib.[8] This reaction is catalyzed by the cytochrome P450 (CYP) enzyme system.[9] The 5-hydroxyrofecoxib can then undergo further conjugation, such as glucuronidation, before excretion.[3] While multiple CYP enzymes are known to metabolize rofecoxib, the specific major contributing isoforms for this hydroxylation step require further investigation for a complete understanding of potential drug-drug interactions.[9]

Pharmacological Activity of Major Rofecoxib Metabolites at Cyclooxygenase Enzymes

A critical question in understanding the overall effect of a drug is the pharmacological activity of its metabolites. For rofecoxib, the primary therapeutic action is the inhibition of COX-2. Extensive in vitro studies have been conducted to determine if the major metabolites of rofecoxib retain this activity.

COX-1 and COX-2 Inhibition Assays

A pivotal study by Nicoll-Griffith et al. (2000) investigated the COX-1 and COX-2 inhibitory activity of synthetically and biosynthetically prepared human metabolites of rofecoxib.[1] Utilizing an in vitro whole blood assay, they concluded that none of the known human metabolites of rofecoxib inhibit COX-1 or contribute significantly to the inhibition of COX-2.[1] This finding suggests that the therapeutic anti-inflammatory and analgesic effects of Vioxx are attributable to the parent compound.

Table 1: Cyclooxygenase Inhibitory Activity of Rofecoxib and its Metabolites

| Compound | COX-1 Inhibition | COX-2 Inhibition | Reference |

| Rofecoxib | Low | Potent | [10] |

| 5-Hydroxyrofecoxib | Inactive | Not Significant | [1] |

| cis-3,4-Dihydro-Rofecoxib | Inactive | Not Significant | [1] |

| trans-3,4-Dihydro-Rofecoxib | Inactive | Not Significant | [1] |

The Role of Metabolites in Vioxx-Associated Cardiotoxicity: Unraveling the Mechanisms

The withdrawal of Vioxx from the market was a seminal event in pharmacovigilance, highlighting the potential for unforeseen adverse drug reactions. While the exact mechanisms of rofecoxib's cardiotoxicity are still debated, several hypotheses involve its metabolites, suggesting that they may possess off-target activities.

The Reactive Metabolite Hypothesis: Formation of a Maleic Anhydride Derivative

One prominent theory proposes that the cardiotoxicity of rofecoxib is not a class effect of COX-2 inhibitors but is related to its unique chemical structure and metabolism.[4][11] It has been suggested that rofecoxib can form a reactive maleic anhydride derivative in the presence of oxygen, a process potentially facilitated by its primary metabolism via cytoplasmic reductases.[4][11] This reactive intermediate could then lead to oxidative modification of low-density lipoproteins (LDL) and cell membrane lipids, contributing to the pathogenesis of atherosclerosis and thrombotic events.[4][11][12] However, direct in vivo evidence and quantification of this reactive metabolite remain areas for further research.

Sources

- 1. Rofecoxib: an update on physicochemical, pharmaceutical, pharmacodynamic and pharmacokinetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, COX-2 specificity, and tolerability of supratherapeutic doses of rofecoxib in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The disposition and metabolism of rofecoxib, a potent and selective cyclooxygenase-2 inhibitor, in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics of fluorouracil in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Rofecoxib | C17H14O4S | CID 5090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Metabolic profiling of murine plasma reveals an unexpected biomarker in rofecoxib-mediated cardiovascular events - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A biological rationale for the cardiotoxic effects of rofecoxib: comparative analysis with other COX-2 selective agents and NSAids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of Rofecoxib in Human Plasma Using 5-Hydroxyrofecoxib as an Internal Standard

Introduction

Rofecoxib is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective cyclooxygenase-2 (COX-2) inhibitor.[1] It has been utilized for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain.[1][2] Accurate quantification of rofecoxib in biological matrices like human plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred method for bioanalytical quantification.[1][3]

A critical component of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS) to correct for variations in sample preparation and instrument response. The ideal IS is a structural analog or a stable isotope-labeled version of the analyte. 5-Hydroxyrofecoxib, a known human metabolite of rofecoxib, serves as an excellent analog internal standard.[2] Its structural similarity ensures comparable behavior during extraction and ionization, thereby improving the accuracy and precision of the analytical method.

This application note details a validated, high-throughput LC-MS/MS method for the determination of rofecoxib in human plasma, employing 5-hydroxyrofecoxib as the internal standard and a simple protein precipitation (PPT) procedure for sample preparation.

Principle of the Method

The method is based on the principle of protein precipitation to extract rofecoxib and the internal standard, 5-hydroxyrofecoxib, from human plasma. This technique is fast, cost-effective, and suitable for high-throughput analysis.[4] Acetonitrile is used as the precipitation solvent due to its high efficiency in protein removal and good recovery of analytes.[5][6]

Following extraction, the analytes are separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[7] The quantification is based on the ratio of the peak area of the analyte (rofecoxib) to that of the internal standard (5-hydroxyrofecoxib), which corrects for potential variability during the analytical process.

Materials and Reagents

-

Analytes: Rofecoxib (Reference Standard), 5-Hydroxyrofecoxib (Internal Standard)

-

Solvents: HPLC-grade Acetonitrile and Methanol, Formic Acid (≥98%)

-

Water: Deionized water (18.2 MΩ·cm)

-

Biological Matrix: Drug-free human plasma (with K2-EDTA as anticoagulant)

Instrumentation and Analytical Conditions

A standard HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is required.[8] The following tables summarize the optimized instrumental conditions.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Condition |

| HPLC Column | C18 reversed-phase, e.g., 100 mm x 3.0 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Isocratic (e.g., 50:50 A:B) or a short gradient for optimal separation |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 °C |

| Run Time | < 5 minutes |

Table 2: Mass Spectrometry (MS/MS) Parameters

| Parameter | Rofecoxib | 5-Hydroxyrofecoxib (IS) |

| Ionization Mode | Negative Ionization (APCI or ESI) | Negative Ionization (APCI or ESI) |

| MRM Transition (m/z) | 313 → 257 [8] | Hypothetical: 329 → [Fragment Ion] |

| Dwell Time | 200 ms | 200 ms |

| Collision Energy (CE) | Analyte-specific optimization required | Analyte-specific optimization required |

| Declustering Potential (DP) | Analyte-specific optimization required | Analyte-specific optimization required |

| Ion Source Temp. | 500 °C | 500 °C |

Note: The MRM transition for 5-Hydroxyrofecoxib is hypothetical and must be optimized during method development by infusing a standard solution into the mass spectrometer. The precursor ion would be [M-H]⁻, which is m/z 329.

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve rofecoxib and 5-hydroxyrofecoxib in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the rofecoxib stock solution with a 50:50 mixture of acetonitrile and water to create working standards for the calibration curve (e.g., 1 - 2000 ng/mL).

-

Internal Standard Working Solution (50 ng/mL): Dilute the 5-hydroxyrofecoxib stock solution with acetonitrile to achieve a final concentration of 50 ng/mL. This solution will be used as the protein precipitation agent.

Sample Preparation: Protein Precipitation

The protein precipitation method is chosen for its simplicity and speed, making it ideal for high-throughput environments.[4][9]

-

Aliquot: Pipette 100 µL of plasma samples (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube or a 96-well plate.

-

Spike IS: Add 300 µL of the Internal Standard Working Solution (50 ng/mL in acetonitrile) to each sample. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[10]

-

Vortex: Cap the tubes or seal the plate and vortex mix for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.

-

Transfer: Carefully transfer the supernatant (~250 µL) to a clean vial or 96-well plate for analysis.

-

Inject: Inject the prepared sample into the LC-MS/MS system.

Bioanalytical Workflow Diagram

Caption: High-throughput bioanalytical workflow for rofecoxib quantification.

Method Validation

The developed method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[11][12][13] Key validation parameters are summarized below.

Table 3: Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Selectivity | Ability to differentiate and quantify the analyte from endogenous components. Assessed using at least six blank matrix sources.[13] | No significant interfering peaks at the retention times of the analyte and IS (<20% of LLOQ response). |

| Linearity & Range | A calibration curve with at least six non-zero standards. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |

| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Analyte response is at least 5-fold the blank response. Accuracy within ±20%, Precision ≤20% CV. |

| Accuracy & Precision | Assessed at LLOQ, low, mid, and high QC levels in replicate (n≥5) over multiple days.[7] | Intra- and inter-day accuracy within ±15% of nominal (±20% at LLOQ). Precision ≤15% CV (≤20% at LLOQ).[7] |

| Matrix Effect | Assessment of the suppression or enhancement of ionization by co-eluting matrix components. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. |

| Recovery | The efficiency of the extraction procedure, comparing analyte response from extracted samples to unextracted standards. | Should be consistent, precise, and reproducible. |

| Stability | Analyte stability under various conditions: bench-top, freeze-thaw cycles, and long-term storage. | Mean concentrations should be within ±15% of the nominal concentration. |

Discussion

The use of 5-hydroxyrofecoxib as an internal standard is a cornerstone of this method's reliability. As a metabolite, its physicochemical properties are very similar to rofecoxib, ensuring that it behaves comparably during the entire analytical process, from protein precipitation to ionization in the mass spectrometer source. This structural similarity is crucial for compensating for matrix effects, which are a common challenge in bioanalysis, especially with a simple sample preparation technique like protein precipitation.

The protein precipitation protocol is highly effective for removing the bulk of plasma proteins.[4][5] While more exhaustive techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can yield cleaner extracts,[3][9][14] the speed and simplicity of PPT are often advantageous for studies involving a large number of samples. The potential for increased matrix effects with PPT is effectively mitigated by the use of a suitable internal standard and chromatographic separation.

The chromatographic and mass spectrometric parameters are selected to provide a short run time without compromising the resolution of rofecoxib from potential interferences. Negative ionization mode is often effective for compounds like rofecoxib.[8] The MRM transitions provide a high degree of specificity, ensuring that the instrument is detecting only the compounds of interest.

Conclusion

This application note presents a rapid, sensitive, and robust LC-MS/MS method for the quantification of rofecoxib in human plasma. The protocol leverages a simple and efficient protein precipitation sample preparation technique and the use of 5-hydroxyrofecoxib as a structural analog internal standard. The method is suitable for high-throughput bioanalytical applications and can be fully validated to meet international regulatory standards for accuracy, precision, and reliability.

References

-

National Center for Biotechnology Information. "Rofecoxib." PubChem Compound Database, CID=5090. [Link]

-

Al-Shehri, M. M., et al. "Novel Validated LC-MS/MS Method For Simultaneous Estimation of Celecoxib and Amlodipine in Rat Plasma and Its Application to A Pharmacokinetic Study." Journal of Pharmaceutical Negative Results, 2022. [Link]

-

Law, H.-Y., et al. "Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study." Molecules, vol. 27, no. 17, 2022, p. 5697. [Link]

-

Wang, X., et al. "Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles." Journal of Pharmaceutical and Biomedical Analysis, vol. 145, 2017, pp. 631-639. [Link]

-

Park, M.-S., et al. "Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study." Journal of Chromatography B, vol. 902, 2012, pp. 137-141. [Link]

-

Agilent Technologies. "Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates." Application Note, 2021. [Link]

-

Patel, H., et al. "Analytical and bio-analytical methods of rofecoxib: A comprehensive review." International Journal of Pharmaceutical Chemistry and Analysis, vol. 10, no. 4, 2023, pp. 176-184. [Link]

-

Jamal, M., and M. A. Razzaq. "Determination of celecoxib in human plasma using solid-phase extraction and high-performance liquid chromatography." Journal of Pharmaceutical and Biomedical Analysis, vol. 22, no. 3, 2000, pp. 541-546. [Link]

-

Woolf, E. J., et al. "Determination of rofecoxib (MK-0966), a cyclooxygenase-2 inhibitor, in human plasma by high-performance liquid chromatography with tandem mass spectrometric detection." Journal of Chromatography A, vol. 830, no. 1, 1999, pp. 183-190. [Link]

-

Xia, Y.-Q., and J. E. Fulper. "LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method." LCGC International, vol. 21, no. 1, 2008. [Link]

-

Dadashzadeh, S., et al. "A rapid and sensitive HPLC method for the analysis of celecoxib in human plasma: application to pharmacokinetic studies." DARU Journal of Pharmaceutical Sciences, vol. 15, no. 2, 2007, pp. 88-93. [Link]

-

U.S. Department of Health and Human Services, Food and Drug Administration. "Bioanalytical Method Validation for Biomarkers Guidance." Guidance for Industry, 2023. [Link]

-

Souverain, S., et al. "Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS." Journal of Pharmaceutical and Biomedical Analysis, vol. 35, no. 4, 2004, pp. 913-920. [Link]

-

Liu, T., et al. "Metabolic profiling of murine plasma reveals an unexpected biomarker in rofecoxib-mediated cardiovascular events." Journal of Lipid Research, vol. 51, no. 7, 2010, pp. 1795-1804. [Link]

-

Savaşer, A., et al. "RP‐HPLC Assay of Rofecoxib from Pharmaceutical Dosage Forms and Human Plasma and Its Drug Dissolution Studies." Journal of Liquid Chromatography & Related Technologies, vol. 28, no. 1, 2005, pp. 81-94. [Link]

-

International Council for Harmonisation. "M10 Bioanalytical Method Validation and Study Sample Analysis." ICH Guideline, 2022. [Link]

-

Saharkhiz, Z., et al. "DETERMINATION OF CELECOXIB IN HUMAN PLASMA BY EFFERVESCENCE-ASSISTED DISPERSIVE LIQUID–LIQUID MICROEXTRACTION AND HPLC/UV." Acta Chimica Slovenica, vol. 71, no. 1, 2024, pp. 411-419. [Link]

-

Souverain, S., et al. "Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS." Journal of Pharmaceutical and Biomedical Analysis, vol. 35, no. 4, 2004, pp. 913-920. [Link]

-

KCAS. "FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers." Blog Post, 2023. [Link]

-

U.S. Department of Health and Human Services, Food and Drug Administration. "Bioanalytical Method Validation." Guidance for Industry, 2018. [Link]

-

FDA CDER Small Business and Industry Assistance. "Bioanalytical Method Validation: History, Process, and Regulatory Perspectives." YouTube, 6 July 2020. [Link]

Sources

- 1. ijpca.org [ijpca.org]

- 2. Rofecoxib | C17H14O4S | CID 5090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Development of simple and rapid LC-MS/MS method for determination of celecoxib in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of rofecoxib (MK-0966), a cyclooxygenase-2 inhibitor, in human plasma by high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study [mdpi.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. hhs.gov [hhs.gov]

- 12. database.ich.org [database.ich.org]

- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 14. Determination of celecoxib in human plasma using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Validated LC-MS/MS Method for the Quantification of 5-Hydroxyrofecoxib in Human Plasma

Abstract

This document provides a comprehensive guide for the quantitative determination of 5-hydroxyrofecoxib, the primary oxidative metabolite of rofecoxib, in human plasma. The protocol details a robust and sensitive method employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a gold standard for bioanalytical assays[1]. We present two validated sample preparation techniques: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), offering flexibility based on laboratory workflow and sample throughput needs. This application note is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and drug metabolism studies. All validation parameters are defined in accordance with the principles outlined in the ICH M10, FDA, and EMA guidelines on bioanalytical method validation[2][3][4].

Introduction: The Rationale for Measuring 5-Hydroxyrofecoxib

Rofecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, undergoes extensive metabolism in humans[5]. The principal metabolic pathway is oxidation to 5-hydroxyrofecoxib, a product of cytochrome P450-mediated activity in the liver[6]. The quantification of this major metabolite is critical for several reasons:

-

Pharmacokinetic (PK) Profiling: Characterizing the formation and elimination of 5-hydroxyrofecoxib provides a more complete understanding of the parent drug's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Metabolic Phenotyping: The rate of formation of 5-hydroxyrofecoxib can provide insights into inter-individual variability in drug metabolism, potentially influenced by genetic polymorphisms in metabolizing enzymes.

-

Drug-Drug Interaction (DDI) Studies: Monitoring metabolite levels is essential when assessing the potential for co-administered drugs to inhibit or induce the metabolic pathways of rofecoxib.

-

Safety and Efficacy Correlation: Although human metabolites of rofecoxib are not known to significantly inhibit COX-1 or COX-2, comprehensive metabolite data is a crucial component of safety assessment in drug development[5].

This guide provides a detailed, field-proven methodology for the reliable quantification of 5-hydroxyrofecoxib, enabling researchers to generate high-quality data for regulatory submissions and fundamental research.

Materials and Reagents

| Item | Supplier & Grade | Purpose |

| 5-Hydroxyrofecoxib Reference Standard | Certified Supplier (Purity ≥98%) | Calibration standards and QCs |

| 5-Hydroxyrofecoxib-d4 (Internal Standard, IS) | Certified Supplier (Purity ≥98%) | Internal standard for quantification |

| Methanol (MeOH) | LC-MS Grade | Solvent for stock solutions, mobile phase |

| Acetonitrile (ACN) | LC-MS Grade | Solvent for protein precipitation, mobile phase |

| Water | Deionized, 18.2 MΩ·cm | Mobile phase and reagent preparation |

| Formic Acid (FA) | LC-MS Grade (≥99%) | Mobile phase modifier |

| Ammonium Acetate | LC-MS Grade (≥99%) | Mobile phase modifier |

| Human Plasma (K2EDTA) | Reputable Bio-supplier | Matrix for standards and QCs |

| Diethyl Ether | HPLC Grade | LLE extraction solvent |

| Dichloromethane | HPLC Grade | LLE extraction solvent |

| Solid-Phase Extraction (SPE) Cartridges | e.g., C18, 1 mL, 30 mg | Analyte extraction and cleanup |

Rationale for Internal Standard Selection: An ideal internal standard (IS) co-elutes with the analyte and experiences similar ionization and matrix effects. A stable isotope-labeled (SIL) analog, such as 5-hydroxyrofecoxib-d4, is the gold standard as it has nearly identical physicochemical properties to the analyte, ensuring the highest accuracy and precision.

Sample Handling and Stability

Proper sample handling is paramount to prevent analyte degradation. Blood samples should be collected in tubes containing K2EDTA as an anticoagulant.

-

Processing: Plasma should be separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) within one hour of collection.

-

Storage: Immediately freeze plasma samples at -70°C or lower. Studies on similar compounds have shown stability for extended periods under these conditions.

-

Freeze-Thaw Stability: Limit freeze-thaw cycles. As part of method validation, it is essential to demonstrate analyte stability through at least three freeze-thaw cycles.

-

Bench-Top Stability: Keep plasma samples on ice during processing. The stability of 5-hydroxyrofecoxib in plasma at room temperature must be evaluated during method validation[1].

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of 5-hydroxyrofecoxib and its deuterated internal standard (IS) and dissolve in methanol to a final volume of 1 mL.

-

Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of methanol and water to prepare working solutions for calibration curve (CC) and quality control (QC) samples.

-

IS Working Solution (e.g., 100 ng/mL): Dilute the IS primary stock with 50:50 methanol/water to achieve a concentration that provides a robust signal in the mass spectrometer.

Sample Preparation: Extracting 5-Hydroxyrofecoxib from Plasma

The complex nature of plasma necessitates an extraction step to remove proteins and phospholipids that can interfere with the analysis and suppress the MS signal. We present two effective methods.

SPE offers high recovery and clean extracts, making it an excellent choice for this application. A C18 sorbent is suitable for retaining the moderately non-polar 5-hydroxyrofecoxib.

Detailed SPE Protocol:

-

Condition: Pass 1 mL of methanol through the C18 SPE cartridge.

-

Equilibrate: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry.

-

Sample Pre-treatment: To 200 µL of plasma in a microcentrifuge tube, add 25 µL of the IS working solution (e.g., 100 ng/mL). Vortex for 10 seconds.

-

Load: Load the pre-treated sample onto the SPE cartridge.

-

Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. This step is crucial for removing salts and other matrix components without eluting the analyte of interest.

-

Elute: Elute the 5-hydroxyrofecoxib and IS with 1 mL of acetonitrile.

-

Dry-Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase conditions (e.g., 90% Mobile Phase A). Vortex to ensure complete dissolution.

-

Analyze: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

LLE is a cost-effective and rapid alternative to SPE, relying on the differential partitioning of the analyte between two immiscible liquid phases. A mixture of diethyl ether and dichloromethane provides a good polarity balance for extracting 5-hydroxyrofecoxib.

Detailed LLE Protocol:

-

Sample Pre-treatment: To 200 µL of plasma in a polypropylene tube, add 25 µL of the IS working solution (e.g., 100 ng/mL).

-

Extraction: Add 1 mL of the extraction solvent (e.g., a 60:40 v/v mixture of diethyl ether and dichloromethane). The choice of solvent is a critical parameter that balances analyte solubility with the exclusion of endogenous interferences.

-

Mix: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

-

Separate: Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers and precipitate proteins.

-

Collect: Carefully transfer the upper organic layer to a clean tube.

-

Dry-Down: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute: Reconstitute the residue in 100 µL of the initial mobile phase.

-

Analyze: Transfer to an autosampler vial for injection.

LC-MS/MS Instrumentation and Conditions

The following parameters are provided as a robust starting point and should be optimized for the specific instrumentation used.

Table 1: Suggested LC-MS/MS Parameters

| Parameter | Condition | Rationale |

| LC System | UPLC/HPLC System | Provides necessary resolution and reproducibility. |

| Column | C18, 2.1 x 50 mm, 1.8 µm | A standard choice for moderately non-polar compounds, offering good peak shape and retention. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation for positive ion mode ESI and improves peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good chromatographic efficiency. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing run time and efficiency. |

| Gradient | 10% B to 95% B over 3 min | A gradient elution is necessary to ensure elution of the analyte while minimizing run time. |

| Column Temp | 40°C | Elevated temperature reduces viscosity and can improve peak shape. |

| Injection Vol. | 5 µL | A small injection volume minimizes potential matrix effects. |

| MS System | Triple Quadrupole Mass Spectrometer | Required for the selectivity and sensitivity of Multiple Reaction Monitoring (MRM). |

| Ionization | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for this class of molecules. Positive mode is often effective for nitrogen-containing compounds. |

| MRM Transition (Analyte) | To be determined by infusion | The precursor ion will be [M+H]+. The product ion is determined by optimizing fragmentation. |

| MRM Transition (IS) | To be determined by infusion | The precursor ion will be [M+H]+ for the deuterated analog. |

Method Validation

A full method validation must be performed to ensure the reliability of the data, in accordance with regulatory guidelines[3].

Table 2: Key Validation Parameters and Acceptance Criteria (based on EMA/FDA Guidelines)

| Parameter | Experiment | Acceptance Criteria |